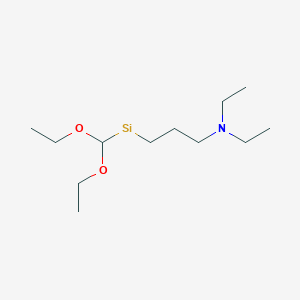![molecular formula C18H23N3O B14373339 1-(3-Methoxyphenyl)-4-[2-(pyridin-2-yl)ethyl]piperazine CAS No. 90125-66-9](/img/structure/B14373339.png)
1-(3-Methoxyphenyl)-4-[2-(pyridin-2-yl)ethyl]piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Methoxyphenyl)-4-[2-(pyridin-2-yl)ethyl]piperazine is a chemical compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a methoxyphenyl group and a pyridinyl ethyl group attached to a piperazine ring. Piperazine derivatives are known for their diverse pharmacological activities and are widely studied in medicinal chemistry.
Méthodes De Préparation
The synthesis of 1-(3-Methoxyphenyl)-4-[2-(pyridin-2-yl)ethyl]piperazine typically involves the reaction of 1-(3-methoxyphenyl)piperazine with 2-bromoethylpyridine under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, leading to the formation of the desired product.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Analyse Des Réactions Chimiques
1-(3-Methoxyphenyl)-4-[2-(pyridin-2-yl)ethyl]piperazine undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The pyridinyl ring can be reduced to a piperidine ring using reducing agents like lithium aluminum hydride.
Substitution: The piperazine ring can undergo substitution reactions with various electrophiles, leading to the formation of different derivatives.
Common reagents and conditions used in these reactions include strong acids or bases, organic solvents, and specific catalysts to enhance reaction rates and selectivity. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-(3-Methoxyphenyl)-4-[2-(pyridin-2-yl)ethyl]piperazine has several scientific research applications, including:
Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent in the treatment of various diseases, including neurological disorders and cancer.
Biological Studies: It is used as a tool compound to study the function of specific receptors and enzymes in biological systems.
Chemical Biology: Researchers use this compound to investigate the mechanisms of action of piperazine derivatives and their interactions with biological targets.
Industrial Applications: It is used in the development of new materials and as a precursor for the synthesis of other complex molecules.
Mécanisme D'action
The mechanism of action of 1-(3-Methoxyphenyl)-4-[2-(pyridin-2-yl)ethyl]piperazine involves its interaction with specific molecular targets, such as receptors and enzymes. The methoxyphenyl group and the pyridinyl ethyl group contribute to the compound’s binding affinity and selectivity towards these targets. The piperazine ring plays a crucial role in modulating the compound’s pharmacokinetic properties, including its absorption, distribution, metabolism, and excretion.
Comparaison Avec Des Composés Similaires
1-(3-Methoxyphenyl)-4-[2-(pyridin-2-yl)ethyl]piperazine can be compared with other piperazine derivatives, such as:
1-(4-Methoxyphenyl)-4-[2-(pyridin-2-yl)ethyl]piperazine: Similar structure but with a different position of the methoxy group, leading to variations in biological activity.
1-(3-Chlorophenyl)-4-[2-(pyridin-2-yl)ethyl]piperazine: The presence of a chlorine atom instead of a methoxy group results in different chemical reactivity and pharmacological properties.
1-(3-Methoxyphenyl)-4-[2-(pyridin-3-yl)ethyl]piperazine: The position of the pyridinyl group is altered, affecting the compound’s interaction with molecular targets.
The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical reactivity and biological activity.
Propriétés
Numéro CAS |
90125-66-9 |
|---|---|
Formule moléculaire |
C18H23N3O |
Poids moléculaire |
297.4 g/mol |
Nom IUPAC |
1-(3-methoxyphenyl)-4-(2-pyridin-2-ylethyl)piperazine |
InChI |
InChI=1S/C18H23N3O/c1-22-18-7-4-6-17(15-18)21-13-11-20(12-14-21)10-8-16-5-2-3-9-19-16/h2-7,9,15H,8,10-14H2,1H3 |
Clé InChI |
FYJCDMJXWDROJY-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC(=C1)N2CCN(CC2)CCC3=CC=CC=N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-Chloro-2-fluoro-5-(pentyloxy)phenyl]piperidine-1-carboxamide](/img/structure/B14373263.png)
![2-{4-[3-(4-Ethylphenyl)-3-oxopropyl]phenoxy}ethyl acetate](/img/structure/B14373271.png)

![2-[(Propan-2-yl)sulfanyl]cycloheptan-1-one](/img/structure/B14373277.png)
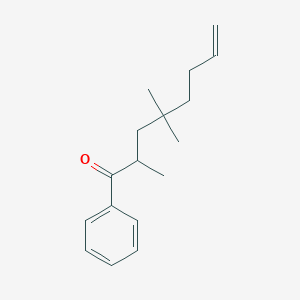
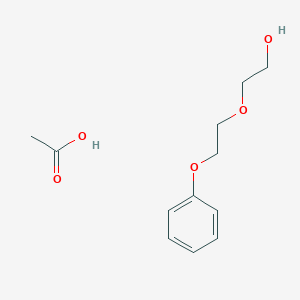
![1-[(2-Ethenylphenyl)methyl]piperidine](/img/structure/B14373292.png)
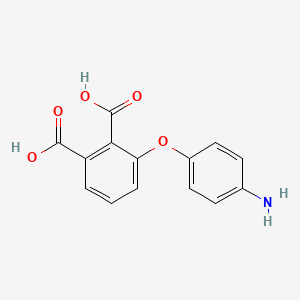
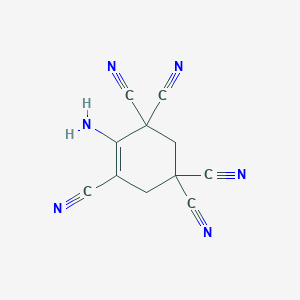
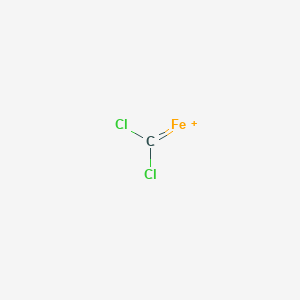
![1-(4-Chloro-2-methylphenyl)-4-[2-(pyridin-2-yl)ethyl]piperazine](/img/structure/B14373322.png)
